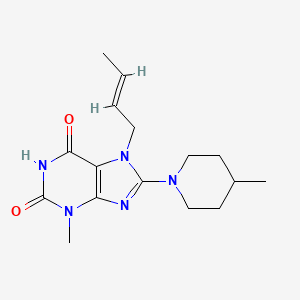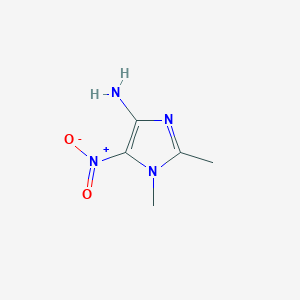
4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide is a complex organic compound belonging to the thiazole class. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a thioxo group, and an o-tolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide typically involves the reaction of N-cyclohexyl-2-cyanoacetamide with phenyl isothiocyanate and sulfur. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of different functional groups leading to a variety of substituted thiazole compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other thiazole derivatives, which are valuable in various chemical processes and reactions.
Biology: Thiazole derivatives, including this compound, have shown biological activities such as antimicrobial, antifungal, and antiviral properties. They are used in the development of new drugs and biologically active agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives have been studied for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, thiazole derivatives are used in the production of agrochemicals, dyes, and other chemical products. Their unique properties make them valuable in a wide range of applications.
Mécanisme D'action
The mechanism by which 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
4-Amino-N-cyclohexyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes)
Uniqueness: 4-Amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide is unique due to its specific structural features, which include the presence of the cyclohexyl group and the o-tolyl group. These features contribute to its distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
IUPAC Name |
4-amino-N-cyclohexyl-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-11-7-5-6-10-13(11)20-15(18)14(23-17(20)22)16(21)19-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKVAOYBRUMNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)NC3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2826398.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)



![2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2826410.png)
![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2826411.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)



